![molecular formula C94H162N26O36 B589997 Parathyroid hormone [asp76]-human: fragment 64-84 CAS No. 133448-19-8](/img/structure/B589997.png)
Parathyroid hormone [asp76]-human: fragment 64-84
Overview
Description
Parathyroid hormone (PTH) is a hormone that your parathyroid glands make and release to control the level of calcium in your blood . It also helps control the levels of phosphorus (a mineral) and vitamin D (a hormone) in your blood and bones .
Synthesis Analysis
PTH is initially produced by the parathyroid glands as a 115-amino-acid polypeptide that undergoes two successive cleavages to yield the 84-amino-acid peptide, which is stored in the parathyroid cells . It is secreted in response to hypocalcemia and few other stimuli into the systemic circulation .Molecular Structure Analysis
The structure of hPTH-(1-84) crystallizes as a slightly bent, long, helical dimer . The extended helical conformation of hPTH-(1-84) is the likely bioactive conformation .Chemical Reactions Analysis
PTH exerts its effects through the interaction of its first 34 amino acids with the type 1 PTH/PTH-related protein (PTHrP) receptor (PTHR1) . PTH fragments, containing carboxyl ©- or amino (N)-terminal portions of the molecule that arise from either intraglandular or peripheral degradation of the hormone are also present in the circulation .Physical And Chemical Properties Analysis
PTH (1-84) has a plasma half-life of two to four minutes . In comparison, the C-terminal fragments, which are cleared principally by the kidney, have a half-life that is 5 to 10 times longer . As a result, circulating immunoreactive PTH in normocalcemic subjects comprises: PTH (1-84) – 5 to 30 percent; C-terminal fragments – 70 to 95 percent .Scientific Research Applications
Structure and Binding Domain Analysis
Research into the structural characteristics of PTH fragments has provided insights into their interaction with the PTH1 receptor. A study by Pellegrini et al. (1998) detailed the structural characterization of a fragment of the human G-protein coupled receptor for parathyroid hormone, PTH1R[168-198], which is relevant to understanding the interaction dynamics between PTH fragments and their receptors. The research emphasized the importance of the receptor's extracellular N-terminus in ligand binding, highlighting the amphipathic nature of the helices involved and the potential for specific ligand-receptor interactions (Pellegrini, Bisello, Rosenblatt, Chorev, & Mierke, 1998).
Metabolic and Pathophysiological Role
The metabolic and pathophysiological roles of PTH fragments have been explored through studies on their secretion and activity. D'amour et al. (2005) investigated the structure of non-(1-84) PTH fragments secreted by parathyroid glands, revealing insights into the generation of these fragments through specific cleavage processes. This research aids in understanding the diverse roles of PTH fragments in calcium regulation and hyperparathyroidism conditions (D'amour, Brossard, Rousseau, Nguyen-Yamamoto, Nassif, Lazure, Gauthier, Lavigne, & Zahradnik, 2005).
Therapeutic Implications
The therapeutic potential of PTH fragments, including analogues for osteoporosis treatment, has been a subject of research. Shimizu, Potts, & Gardella (2000) explored the minimization of PTH, focusing on the interaction between the amino-terminal signaling portion and the receptor. This study contributes to the development of PTH-based therapies for bone diseases, demonstrating the significance of short NH2-terminal peptides of PTH in receptor activation and signaling (Shimizu, Potts, & Gardella, 2000).
Diagnostic and Prognostic Applications
The development of assays for PTHrP, a related peptide, showcases the diagnostic and prognostic applications of PTH fragments in conditions like hypercalcemia of malignancy. Kao et al. (1990) introduced a radioimmunoassay for circulating human PTHrP, which could aid in the differential diagnosis of hypercalcemic states in patients with malignant lesions, illustrating the clinical relevance of accurately measuring PTH fragments (Kao, Klee, Taylor, & Heath, 1990).
Mechanism of Action
PTH maintains serum calcium homeostasis by exerting the following biological effects: Activates and increases the number of osteoclasts, mobilizing calcium from bone; Increases renal tubular reabsorption of calcium; Activates 1-alpha-hydroxylase, which increases conversion of inactive vitamin D to the active dihydroxy form in kidneys; Active form of vitamin D promotes GI calcium absorption; Increases urinary phosphate excretion, which reduces calcium loss .
Safety and Hazards
properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H162N26O36/c1-43(2)35-58(113-90(151)64(42-122)117-84(145)55(24-16-20-34-98)107-78(139)51(99)25-29-67(126)127)79(140)101-40-66(125)105-56(27-30-68(128)129)82(143)104-49(11)76(137)111-60(37-69(130)131)85(146)108-52(21-13-17-31-95)80(141)103-48(10)77(138)112-61(38-70(132)133)87(148)118-73(46(7)8)92(153)115-62(39-71(134)135)88(149)119-72(45(5)6)91(152)114-59(36-44(3)4)86(147)120-74(50(12)123)93(154)109-53(22-14-18-32-96)81(142)102-47(9)75(136)106-54(23-15-19-33-97)83(144)116-63(41-121)89(150)110-57(94(155)156)26-28-65(100)124/h43-64,72-74,121-123H,13-42,95-99H2,1-12H3,(H2,100,124)(H,101,140)(H,102,142)(H,103,141)(H,104,143)(H,105,125)(H,106,136)(H,107,139)(H,108,146)(H,109,154)(H,110,150)(H,111,137)(H,112,138)(H,113,151)(H,114,152)(H,115,153)(H,116,144)(H,117,145)(H,118,148)(H,119,149)(H,120,147)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGHVCVJPZCSKR-FCYLZPHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H162N26O36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745598 | |
Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2232.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH | |
CAS RN |
133448-19-8 | |
Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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